molecular formula C21H23N3O3S2 B2383415 N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide CAS No. 307338-93-8

N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide

Cat. No. B2383415
CAS RN: 307338-93-8
M. Wt: 429.55
InChI Key: FQILHDBIRMPTQZ-UHFFFAOYSA-N
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Description

“N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phenyl]carboxamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid and should be stored in a refrigerator .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gives the 2-chloroacetamido derivative . This derivative then reacts with hydrazine hydrate to form the hydrazine derivative, which is used to form the hydrazone derivatives via its reaction with some carbonyl compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gives the 2-chloroacetamido derivative . This derivative then reacts with hydrazine hydrate to form the hydrazine derivative, which is used to form the hydrazone derivatives via its reaction with some carbonyl compounds .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 235.33 . The InChI code for this compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) .

Scientific Research Applications

Heterocyclic Synthesis Applications

Research has demonstrated the utility of related thiophene compounds in the synthesis of diverse heterocyclic structures, which are valuable in medicinal chemistry and materials science. For example, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield compounds like pyrazole, isoxazole, and pyrimidine derivatives highlights the compound's versatility in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antitumor Applications

Several studies have reported the synthesis of thiophene derivatives with significant antimicrobial and antitumor activities. For instance, the synthesis of highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showed these compounds exhibited significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). Another study focused on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, highlighting the compound's potential in dyeing and textile finishing with antimicrobial properties (Shams, Mohareb, Helal, & Mahmoud, 2011).

Chemical Reactivity and Synthesis Optimization

Research into the chemical reactivity and synthesis of related compounds has provided insights into optimizing synthetic pathways, leading to the development of novel compounds with potential biological activities. For example, studies on the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes emphasize the compound's role in the development of materials with specific functional properties (Sabnis & Rangnekar, 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitJNK2 and JNK3 kinases , which play crucial roles in cellular processes such as inflammation, apoptosis, and cellular differentiation .

Mode of Action

It’s known that the compound interacts with its targets, potentially throughnon-competitive inhibition . This means the compound binds to a site other than the active site of the enzyme, altering the enzyme’s shape and reducing its ability to bind to its substrate.

Biochemical Pathways

Given its potential inhibitory effects on jnk2 and jnk3 kinases , it may impact pathways related to cellular stress responses , apoptosis , and inflammation .

Result of Action

Similar compounds have shownantitumor activities when screened in vitro for their antiproliferative activity . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c22-14-18-17-6-2-3-7-19(17)28-21(18)23-20(25)15-8-10-16(11-9-15)29(26,27)24-12-4-1-5-13-24/h8-11H,1-7,12-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQILHDBIRMPTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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